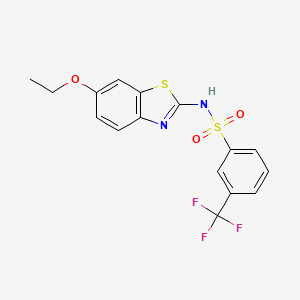
octadecyl terminated polydimethylsiloxane 20-30 cs
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl terminated polydimethylsiloxane 20-30 cs is a type of silicone compound characterized by its unique chemical structure. It consists of multiple polymerized dimethylsiloxane units, with octadecyl groups attached at the terminal ends. This compound is known for its hydrophobic properties and is used in various industrial and scientific applications .
Preparation Methods
The synthesis of octadecyl terminated polydimethylsiloxane 20-30 cs typically involves the cross-linking of hydroxyl-terminated polydimethylsiloxane with octadecyltrichlorosilane. This reaction is carried out in a solvent such as n-heptane under a nitrogen atmosphere to prevent oxidation. The reaction conditions include maintaining a temperature of around 50°C and using a catalyst to facilitate the condensation reaction, which releases hydrogen chloride as a byproduct .
Chemical Reactions Analysis
Octadecyl terminated polydimethylsiloxane 20-30 cs can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert silanol groups back to siloxane bonds.
Scientific Research Applications
Octadecyl terminated polydimethylsiloxane 20-30 cs has a wide range of applications in scientific research:
Chemistry: It is used as a hydrophobic coating material and in the synthesis of other silicone-based compounds.
Biology: This compound is utilized in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is used in the formulation of medical devices and implants due to its biocompatibility and stability.
Industry: Octadecyl terminated polydimethylsiloxane 20-30 cs is employed in the production of lubricants, sealants, and adhesives, as well as in the textile industry for water-repellent coatings
Mechanism of Action
The mechanism of action of octadecyl terminated polydimethylsiloxane 20-30 cs involves its interaction with various molecular targets. The hydrophobic nature of the octadecyl groups allows the compound to form stable, water-repellent layers on surfaces. In biological systems, it can interact with cell membranes, enhancing the delivery of hydrophobic drugs. The silicone backbone provides flexibility and durability, making it suitable for long-term applications .
Comparison with Similar Compounds
Octadecyl terminated polydimethylsiloxane 20-30 cs can be compared with other similar compounds such as:
Butyl terminated polydimethylsiloxane: This compound has shorter alkyl chains, resulting in lower hydrophobicity and different physical properties.
Hexadecyl terminated polydimethylsiloxane: With slightly shorter alkyl chains, this compound has similar but less pronounced hydrophobic properties compared to octadecyl terminated polydimethylsiloxane.
Tetradecyl terminated polydimethylsiloxane: This compound has even shorter alkyl chains, leading to lower compatibility with hydrocarbon oils and different applications.
Octadecyl terminated polydimethylsiloxane 20-30 cs stands out due to its longer alkyl chains, which provide enhanced hydrophobicity and compatibility with various organic materials, making it highly versatile for multiple applications.
Properties
CAS No. |
128446-57-1 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



